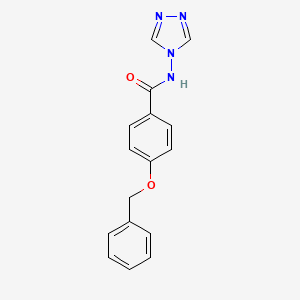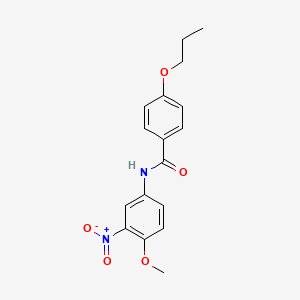![molecular formula C17H29ClN2O2 B4404116 1-[2-(2-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404116.png)
1-[2-(2-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride
説明
1-[2-(2-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. It is commonly referred to as BRL-15572 and is a selective antagonist for the dopamine D3 receptor.
作用機序
BRL-15572 is a selective antagonist for the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, which results in a decrease in dopamine signaling. This mechanism of action is important in the study of addiction and drug-seeking behavior, as dopamine is a key neurotransmitter involved in reward and motivation.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have various biochemical and physiological effects. It has been shown to decrease drug-seeking behavior in animal models, which suggests that it may have potential therapeutic benefits for addiction. BRL-15572 has also been shown to decrease the release of dopamine in the brain, which suggests that it may have potential therapeutic benefits for schizophrenia and other disorders associated with dopamine dysregulation.
実験室実験の利点と制限
One advantage of using BRL-15572 in lab experiments is its selectivity for the dopamine D3 receptor. This allows for the investigation of the specific role of the dopamine D3 receptor in various physiological and pathological processes. One limitation of using BRL-15572 in lab experiments is its potential off-target effects. While it is selective for the dopamine D3 receptor, it may still interact with other receptors or proteins in the brain, which could confound the results of experiments.
将来の方向性
There are several future directions for the use of BRL-15572 in scientific research. One direction is the investigation of its potential therapeutic benefits for addiction and other dopamine-related disorders. Another direction is the investigation of its potential use as a tool for studying the dopamine D3 receptor and its role in various physiological and pathological processes. Additionally, further research is needed to fully understand the potential off-target effects of BRL-15572 and how they may impact the results of experiments.
科学的研究の応用
BRL-15572 has been used in various scientific research studies related to the dopamine D3 receptor. It has been used to investigate the role of dopamine D3 receptors in addiction, schizophrenia, and Parkinson's disease. BRL-15572 has also been used to study the effects of dopamine D3 receptor antagonists on drug-seeking behavior and to investigate the potential therapeutic benefits of dopamine D3 receptor antagonists.
特性
IUPAC Name |
1-[2-(2-butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-4-15(2)21-17-8-6-5-7-16(17)20-14-13-19-11-9-18(3)10-12-19;/h5-8,15H,4,9-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQCEOGREUVZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B4404043.png)

![methyl 2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4404074.png)
![1-{4-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4404077.png)
![2,2-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4404080.png)
![2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4404081.png)
![4-[2-(1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4404082.png)
![1-[4-(5-methyl-2-nitrophenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404084.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4404098.png)

![ethyl 4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4404101.png)
![2-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4404105.png)

![1-[4-(benzyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4404110.png)